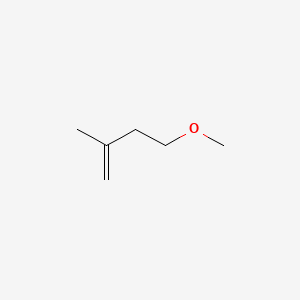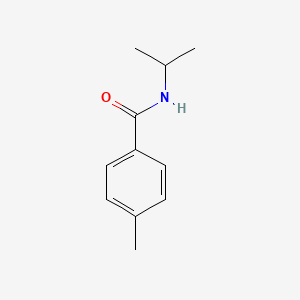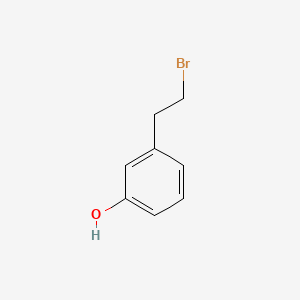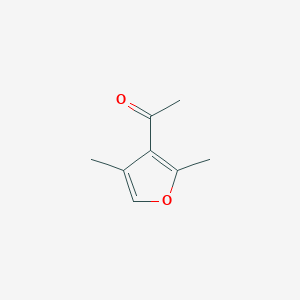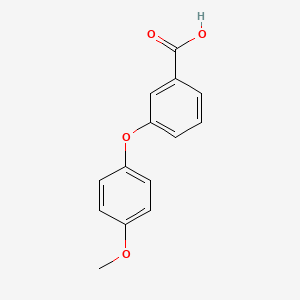
3-(4-甲氧基苯氧基)苯甲酸
概述
描述
3-(4-Methoxyphenoxy)benzoic acid is a compound with the molecular weight of 244.25 . It is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 3-(4-Methoxyphenoxy)benzoic acid is C14H12O4 . The InChI code is 1S/C14H12O4/c1-17-11-5-7-12 (8-6-11)18-13-4-2-3-10 (9-13)14 (15)16/h2-9H,1H3, (H,15,16) .Physical And Chemical Properties Analysis
3-(4-Methoxyphenoxy)benzoic acid is a white to off-white solid . The compound should be stored at 0-8°C .科学研究应用
化学修饰以增强吸附能力:Gunjate等人(2020年)的研究探讨了2-羟基-5-甲氧基苯甲酸用于活性炭表面修饰的应用。这种修饰旨在增强材料吸附和去除水溶液中的钴离子的能力,展示了在水净化和金属回收过程中的潜在应用(Gunjate et al., 2020)。
合成和发光性能:Liu等人(2009年)对涉及2-((4-甲氧基苯氧基)羰基)苯甲酸的稀土配合物的合成进行了研究。这些配合物表现出显著的发光性能,暗示了在材料科学中的应用,特别是在有机色团的发展中用于向金属离子传递能量(Liu et al., 2009)。
化合物的绿色合成:Zhang等人(2015年)报告了一种绿色合成4-甲氧基苯甲酮的有效方法,使用苯甲酸作为酰化剂。这项研究突出了类似化合物在环保化学合成过程中的作用(Zhang et al., 2015)。
镧系配位化合物中的晶体结构:Sivakumar等人(2010年)的研究集中在使用4-苄氧基苯甲酸衍生物合成镧系配位化合物上,包括那些带有甲氧基取代基的化合物。这项研究对于理解电子给体和吸收基团如何影响这些化合物的光致发光具有重要意义,与材料科学和光学相关(Sivakumar et al., 2010)。
- (甲氧基甲氧基)苯甲酸,与3-(4-甲氧基苯氧基)苯甲酸密切相关。这项研究为了解该化合物的反应性、分子结构和HOMO-LUMO带隙等性质提供了见解,可能有助于分子设计和材料科学中的应用(Yadav et al., 2022)。
微生物降解代谢产物的分析:Chen等人(2012年)报道了一株Bacillus sp.对3-苯氧基苯甲酸的微生物降解。这项研究对于理解环境生物修复过程至关重要,特别是在降解与3-(4-甲氧基苯氧基)苯甲酸相关的化合物方面(Chen et al., 2012)。
去甲氧化和羟化研究:Gaisberger和Solar(2001年)研究了对甲氧基苯甲酸的去甲氧化和羟化,包括结构与3-(4-甲氧基苯氧基)苯甲酸相似的化合物。这项研究有助于理解在食品辐照和环境化学中重要的化学反应(Gaisberger & Solar, 2001)。
生物化学中的结构-亲和关系:Yuan等人(2019年)研究了各种酚酸与牛血清白蛋白的结合亲和力,包括甲氧基取代苯甲酸。这项研究为了解这类化合物的生物相互作用和潜在的药物应用提供了见解(Yuan et al., 2019)。
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSICQJNSMKWTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347159 | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)benzoic acid | |
CAS RN |
117423-75-3 | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117423-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

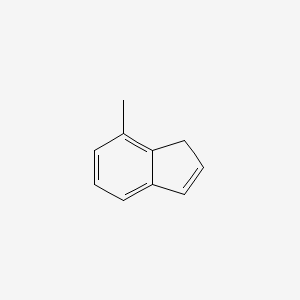
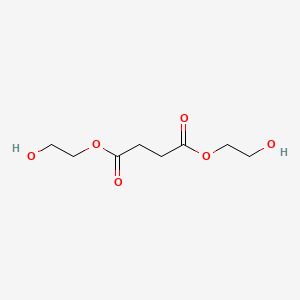
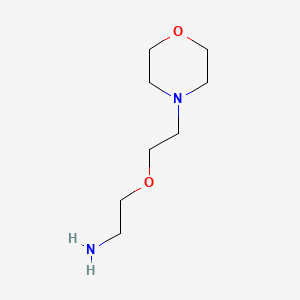
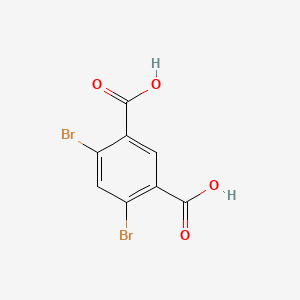
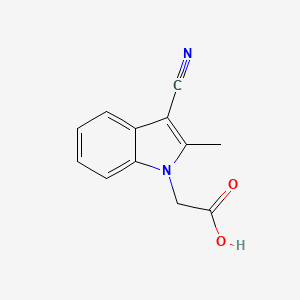
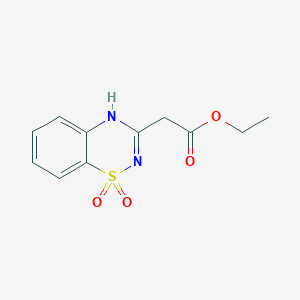
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)
